molecular formula C14H23ClN4O B1402355 N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride CAS No. 1361115-40-3

N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride

Cat. No. B1402355
CAS RN: 1361115-40-3
M. Wt: 298.81 g/mol
InChI Key: DQZIVPJQIHSHHA-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that likely contains a piperidine ring, which is a common feature in many pharmaceuticals . It also appears to contain a pyrazine group, which is a heterocyclic aromatic organic compound .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic chemistry reactions, including amide coupling and ring formation reactions .


Molecular Structure Analysis

The molecular structure of this compound likely involves a piperidine ring, a pyrazine group, and a carboxamide group . These groups can participate in various intermolecular interactions, including hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Anti-tubercular Activity

This compound could be explored for its anti-tubercular properties. Pyrazinamide, a related compound, is a first-line drug used in shortening tuberculosis therapy. Novel derivatives have been designed and synthesized to enhance anti-tubercular activity .

Kinase Inhibition

Piperidine derivatives have been studied for their role as kinase inhibitors. These compounds can be designed to target specific kinases involved in diseases such as anaplastic lymphoma .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. Given the presence of functional groups common in pharmaceuticals, it could be of interest in drug discovery .

Mechanism of Action

Target of Action

The primary targets of N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride Similar compounds have been studied for their anti-angiogenic properties and their ability to interact with dna .

Mode of Action

The exact mode of action of N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride It’s suggested that similar compounds may exert their effects by inhibiting angiogenesis and interacting with dna .

Biochemical Pathways

The biochemical pathways affected by N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride Similar compounds have been shown to interfere with the formation of blood vessels (angiogenesis) and alter dna replication .

Result of Action

The molecular and cellular effects of N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride Similar compounds have been shown to block the formation of blood vessels and exhibit differential migration and band intensities in dna binding/cleavage assays .

properties

IUPAC Name

N-methyl-4-(3-pyrazin-2-ylpropyl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O.ClH/c1-15-13(19)14(5-7-16-8-6-14)4-2-3-12-11-17-9-10-18-12;/h9-11,16H,2-8H2,1H3,(H,15,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZIVPJQIHSHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1(CCNCC1)CCCC2=NC=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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